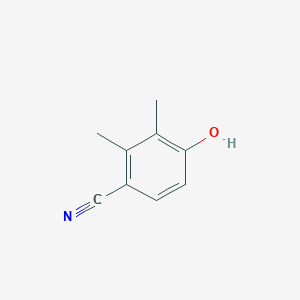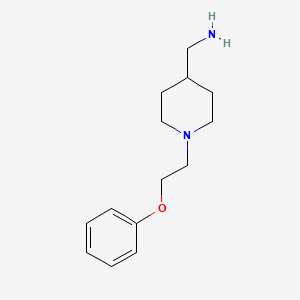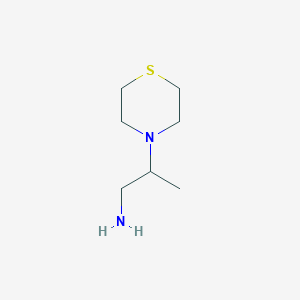![molecular formula C6H5N5O2 B1370294 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 31040-15-0](/img/structure/B1370294.png)
6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
概要
説明
6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a chemical compound with the CAS Number: 31040-15-0. It has a molecular weight of 179.14 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5N5O2/c7-6-8-5-2-1-4 (11 (12)13)3-10 (5)9-6/h1-3H, (H2,7,9). This code provides a specific description of the compound’s molecular structure .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties were not available in the sources I found.科学的研究の応用
Synthesis and Derivative Formation
- Nitration and Heterocyclization : Nitration of azolo[1,5-a]pyrimidin-7-amines leads to the formation of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines and their derivatives. These compounds are synthesized through reactions with various electrophilic compounds, forming five- or six-membered annulated cycles (Gazizov et al., 2020).
- Oxidative Cyclization : Oxidative cyclization using N-chlorosuccinimide and aqueous potassium carbonate produces 6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine. This process also reveals the formation of [1,2,4]triazolo[4,3-a]pyridin-3-amines, showing the versatility of the synthesis process (Ishimoto et al., 2015).
Ring-Opening Reactions
- Nucleophilic Ring-Opening : The triazole ring in 6-nitrotriazolo[1,5-a]pyrimidinones is opened under strong bases, leading to the formation of various pyrimidinone derivatives. This reaction is influenced by the nature of the nucleophile and the heterocycle's structure (Ulomsky et al., 2001).
Construction of Fused Systems
- Fused Azolo Pyrimidines and Pyridines : 6-Nitro[1,2,4]triazolo- and 6-nitropyrazolo[1,5-a]pyrimidines react with specific compounds to form fused azolo pyrimidines and pyridines. This process involves the participation of certain reagents as bifunctional agents (Chupakhin et al., 1990).
Pharmaceutical Applications
- Supramolecular Synthons : 1,2,4-Triazolo[1,5-a]pyridines, which include 6-nitro[1,2,4]triazolo[1,5-a]pyridin-2-amine derivatives, show promise as pharmacophores. Their properties, influenced by substituents at specific positions, are crucial for pharmaceutical development and application in crystal engineering (Chai et al., 2019).
Synthesis of Pyrrolo[2,3-e][1,2,4]triazolo[1,5-a]pyrimidines
- One-pot Synthesis : Stable σH-adducts formed by the reaction of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidine with carbonyl compounds lead to the synthesis of 6H-pyrrolo[2,3-e][1,2,4]triazolo[1,5-a]pyrimidines. This process involves a base and is accompanied by autoaromatization and intramolecular cyclocondensation (Gorbunov et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H302-H315-H320-H335, indicating potential harm if swallowed, skin irritation, eye irritation, and respiratory irritation. Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and providing instructions in case of ingestion or skin contact .
作用機序
Target of Action
It’s known that 1,2,4-triazolo[1,5-a]pyridine derivatives exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Biochemical Pathways
Given the known targets of 1,2,4-triazolo[1,5-a]pyridine derivatives, it’s plausible that the compound could impact pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Given the known activities of 1,2,4-triazolo[1,5-a]pyridine derivatives, it’s likely that the compound could have various effects at the molecular and cellular level, potentially influencing processes such as immune response, oxygen sensing, and signal transduction .
生化学分析
Biochemical Properties
6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as an inhibitor for enzymes such as JAK1 and JAK2, which are crucial in the signaling pathways of cytokines and growth factors . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle and inducing apoptosis . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding prevents the enzymes from catalyzing their respective reactions, thereby disrupting the associated biochemical pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes metabolic reactions such as reduction, hydrolysis, and conjugation, leading to the formation of metabolites that are excreted through the urine . These metabolic pathways are crucial for the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments. This distribution pattern is essential for the compound’s biological activity and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and affect cellular metabolism.
特性
IUPAC Name |
6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-8-5-2-1-4(11(12)13)3-10(5)9-6/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFDCZNFMJEQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618458 | |
| Record name | 6-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31040-15-0 | |
| Record name | 6-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31040-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3',6'-Dihydroxy-5-isocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1370211.png)



![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)

![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)



![2-[(2,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B1370246.png)

![7-Oxo-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1370249.png)
![Methyl 10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1370253.png)